molecular formula C24H20Cl2N5NaO6S2 B1592755 C.I. Acid yellow 61 CAS No. 12217-38-8

C.I. Acid yellow 61

Cat. No.: B1592755
CAS No.: 12217-38-8
M. Wt: 632.5 g/mol
InChI Key: QHIQXLZTEFYFMR-UHFFFAOYSA-M
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Description

C.I. Acid Yellow 61 is an azo dye belonging to the acid dye class. It is primarily used for coloring wool and polyamide textiles. This compound is known for its vibrant yellow color and is widely used in various industrial applications .

Preparation Methods

The synthesis of C.I. Acid Yellow 61 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes to produce the dye in significant quantities .

Chemical Reactions Analysis

C.I. Acid Yellow 61 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

    Reduction: The azo bond can be reduced to form aromatic amines.

    Substitution: Various substituents can be introduced into the aromatic rings, altering the dye’s properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium dithionite for reduction. .

Scientific Research Applications

C.I. Acid Yellow 61 has several scientific research applications:

Mechanism of Action

The mechanism of action of C.I. Acid Yellow 61 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in the coloration of the material. The pathways involved in its action include the formation of stable complexes with the substrate, ensuring long-lasting color .

Comparison with Similar Compounds

C.I. Acid Yellow 61 can be compared with other azo dyes such as C.I. Acid Yellow 19 and C.I. Acid Orange 7. While all these dyes belong to the same class, this compound is unique due to its specific molecular structure, which imparts distinct color properties and stability. Similar compounds include:

Properties

CAS No.

12217-38-8

Molecular Formula

C24H20Cl2N5NaO6S2

Molecular Weight

632.5 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[4-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C24H21Cl2N5O6S2.Na/c1-3-30(16-9-5-4-6-10-16)38(33,34)21-12-8-7-11-19(21)27-28-23-15(2)29-31(24(23)32)20-13-18(26)22(14-17(20)25)39(35,36)37;/h4-14,23H,3H2,1-2H3,(H,35,36,37);/q;+1/p-1

InChI Key

QHIQXLZTEFYFMR-UHFFFAOYSA-M

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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